3-Methylpentyl isovalerate
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Overview
Description
3-Methylpentyl isovalerate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction between 3-methylpentanol and isovaleric acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpentyl isovalerate can be synthesized through the esterification reaction between 3-methylpentanol and isovaleric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-Methylpentyl isovalerate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 3-methylpentanol and isovaleric acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-Methylpentanol and isovaleric acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
3-Methylpentyl isovalerate has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceutical formulations.
Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mechanism of Action
The mechanism of action of 3-methylpentyl isovalerate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. Additionally, its potential biological activities may involve interactions with specific enzymes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl isovalerate: Another ester with a similar structure but different alcohol component.
Ethyl isovalerate: An ester formed from ethanol and isovaleric acid.
Butyl isovalerate: An ester formed from butanol and isovaleric acid.
Uniqueness
3-Methylpentyl isovalerate is unique due to its specific combination of 3-methylpentanol and isovaleric acid, which imparts a distinct fruity odor. This makes it particularly valuable in the flavor and fragrance industry compared to other similar esters .
Properties
CAS No. |
35852-41-6 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-methylpentyl 3-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-5-10(4)6-7-13-11(12)8-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
BCLOAPWHACMPQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCOC(=O)CC(C)C |
Origin of Product |
United States |
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